tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate
Description
tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a carbamic acid tert-butyl ester group at the 2-position of the pyridine ring
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-7(11)4-6(12)5-13-8/h4-5H,12H2,1-3H3,(H,13,14,15) |
InChI Key |
RXXIQGMSPXSTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium catalysts under microwave irradiation to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the amino group.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The amino and bromine groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-5-bromo-3-methylpyridine
- 5-Amino-3-bromo-2-ethoxypyridine
Comparison: Compared to these similar compounds, tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate is unique due to the presence of the carbamic acid tert-butyl ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
